molecular formula C22H18ClN3O2S B2674672 1-(3-Chlorophenyl)-2-((2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)ethanone CAS No. 1105242-51-0

1-(3-Chlorophenyl)-2-((2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)ethanone

Cat. No. B2674672
CAS RN: 1105242-51-0
M. Wt: 423.92
InChI Key: HEHFXTKJPQZMPI-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-((2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H18ClN3O2S and its molecular weight is 423.92. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chlorophenyl)-2-((2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)-2-((2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research has demonstrated innovative methods for synthesizing compounds with similar structural features to 1-(3-Chlorophenyl)-2-((2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)ethanone, emphasizing microwave-assisted synthesis and crystal structure analysis. For instance, the synthesis of biologically active chalcone derivatives using microwave energy highlights the efficient preparation of pyrazole derivatives, characterized by detailed spectral analysis (Katade et al., 2008). Additionally, the study on novel 1,5-Diaryl-1H-Pyrazol-3-Oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, where the crystal structure was determined by X-ray diffraction, provides insights into the structural aspects of similar compounds (Liu et al., 2012).

Biological Activity Evaluation

Several studies have focused on evaluating the biological activities of compounds structurally related to 1-(3-Chlorophenyl)-2-((2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)ethanone. Research on the synthesis, DFT study, molecular docking, and insecticidal evaluation of pyrazole-based tetrahydropyrimidine derivatives revealed significant insecticidal activity against specific pests, underscoring the potential of these compounds in agricultural applications (Halim et al., 2020). Furthermore, the synthesis and biological evaluation of chalcones and acetyl pyrazoline derivatives comprising a furan nucleus as antitubercular agents demonstrated notable antibacterial, antifungal, and antitubercular activity, highlighting the therapeutic potential of these compounds (Bhoot et al., 2011).

properties

IUPAC Name

1-(3-chlorophenyl)-2-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c1-2-28-18-8-6-15(7-9-18)19-13-20-22(24-10-11-26(20)25-19)29-14-21(27)16-4-3-5-17(23)12-16/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHFXTKJPQZMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-2-((2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)ethanone

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